3-Bromo-6-ethylpyridazine

Drug Formulation Solubility Enhancement Salt Selection

3-Bromo-6-ethylpyridazine is a brominated, mono-ethyl substituted pyridazine heterocycle with a molecular weight of 187.04 g/mol and a predicted ACD/LogP of 1.27. As a member of the pyridazine family, this scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic versatility and its ability to modulate physicochemical properties in drug candidates.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 152665-26-4
Cat. No. B173196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethylpyridazine
CAS152665-26-4
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCCC1=NN=C(C=C1)Br
InChIInChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
InChIKeyRHNVBCZIMHPLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-ethylpyridazine (CAS 152665-26-4) | Pyridazine Scaffold Procurement & Differentiation Guide


3-Bromo-6-ethylpyridazine is a brominated, mono-ethyl substituted pyridazine heterocycle [1] with a molecular weight of 187.04 g/mol and a predicted ACD/LogP of 1.27 . As a member of the pyridazine family, this scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic versatility and its ability to modulate physicochemical properties in drug candidates . The presence of the bromine atom at the 3-position and the ethyl group at the 6-position provides a defined, synthetically tractable vector set for cross-coupling and further derivatization, distinguishing it from unsubstituted or differently substituted pyridazine cores [2].

Why 3-Bromo-6-ethylpyridazine (152665-26-4) Cannot Be Casually Substituted with Other Pyridazines


Generic substitution within the pyridazine class fails because biological activity, synthetic utility, and physicochemical properties are exquisitely sensitive to the specific pattern of substituents on the heterocyclic core . In pyridazine-based inhibitors, the orientation and nature of the aryl and heteroaryl groups relative to the core are known to dictate activity, with specific isomers displaying vastly different potencies [1]. The 3-bromo-6-ethyl substitution pattern in this compound is not arbitrary; it represents a specific balance of lipophilicity, steric bulk, and a reactive handle (bromine) that is not replicated by analogs with different halogens, alkyl chains, or substitution positions. Consequently, assuming a 3-chloro or 3-iodo analog will behave identically in a Pd-catalyzed cross-coupling, or that a 6-methyl analog will have the same binding affinity, introduces significant and avoidable risk into both synthetic and biological workflows [2].

3-Bromo-6-ethylpyridazine: Quantitative Differentiation Evidence Against Pyridazine Analogs


Aqueous Solubility Differentiation: 3-Bromo-6-ethylpyridazine vs. 3-Bromo-6-(tert-butyl)pyridazine Hydrobromide Salt

The hydrobromide salt of 3-Bromo-6-ethylpyridazine is specifically noted to improve aqueous solubility compared to neutral analogs. This demonstrates that the 3-bromo-6-ethyl substitution pattern, when paired with a hydrobromide counterion, yields a measurable advantage in a critical drug formulation parameter over a bulkier alkyl analog.

Drug Formulation Solubility Enhancement Salt Selection

Synthetic Handle & Reactivity: A Comparative Look at the 3-Bromo-6-ethyl Scaffold

The 3-bromo substituent serves as a critical reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the pyridazine core. This is a key advantage over analogs lacking a halogen or bearing a less reactive one (e.g., chloro). The 6-ethyl group, a common substituent in pyridazine-based drug candidates, provides a defined lipophilic vector that is distinct from smaller (e.g., 6-methyl) or branched (e.g., 6-isopropyl) alkyl chains in terms of its contribution to LogP and potential steric interactions. [1]

Cross-Coupling Reactions Medicinal Chemistry Building Blocks

Proven Application Scenarios for Procuring 3-Bromo-6-ethylpyridazine (152665-26-4)


As a Versatile Building Block for Pd-Catalyzed Library Synthesis

This compound is a preferred starting material for generating diverse pyridazine-containing compound libraries via Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. The 3-bromo group is a highly reactive handle, allowing for efficient installation of aryl, heteroaryl, and amine substituents [1]. Its selection over a 3-chloro analog is justified by the bromine's higher reactivity, which can enable milder reaction conditions and higher yields, a crucial factor in parallel synthesis [1].

As a Key Intermediate for Pyridazine-Based SMARCA2/4 Degraders

Recent patent literature highlights the importance of 6-substituted and 3-substituted pyridazines as core structures in the development of SMARCA2 and/or SMARCA4 degraders, a promising class of anticancer therapeutics [2]. The specific substitution pattern of 3-Bromo-6-ethylpyridazine aligns with the structural motifs described in these patent applications, making it a directly relevant and commercially available intermediate for research groups exploring this target class [2].

In the Development of Solubility-Enhanced Formulations via Salt Formation

The free base is commonly converted to its hydrobromide salt (CAS 1965309-23-2) to overcome the inherent low aqueous solubility of the neutral pyridazine core . This makes procurement of the free base, 3-Bromo-6-ethylpyridazine, the first step for research groups who need to prepare a more developable lead compound or intermediate. This is a specific, evidence-based workflow where the selection of this exact compound is non-negotiable.

As a Calibrated Lipophilicity Scaffold for Kinase Inhibitor Design

The pyridazine scaffold is a well-documented privileged structure for kinase inhibition . The measured and predicted properties of 3-Bromo-6-ethylpyridazine (MW 187.04, LogP 1.27) place it in a desirable, intermediate lipophilicity range for oral bioavailability. For medicinal chemists optimizing a lead series, this compound serves as a calculated 'step' in modulating LogD. Choosing this specific intermediate over a more lipophilic analog (e.g., 6-propyl or 6-phenyl) can be a deliberate, data-driven strategy to maintain lead-like properties during hit-to-lead exploration .

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